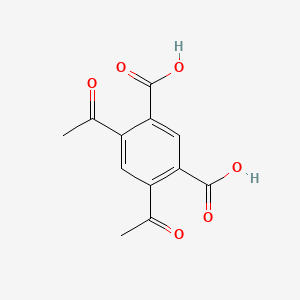![molecular formula C6H2O2S4 B14471004 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione CAS No. 66571-71-9](/img/structure/B14471004.png)
2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione is an organosulfur compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. This compound is characterized by the presence of two dithiole rings connected by a central carbon-carbon bond, with each ring containing a sulfur atom and a carbonyl group. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
The synthesis of 2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione oligomers to unsaturated compounds. . The reaction conditions often include the use of acetonitrile as a solvent and a suitable catalyst to facilitate the cycloaddition process. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives. Major products formed from these reactions include dithiolanes and dithianes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing compounds. In biology, it has been studied for its potential as a hydrogen sulfide donor, which can have various physiological effects . In medicine, the compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industrial applications include its use in the production of conductive polymers and as a component in materials science .
Mechanism of Action
The mechanism of action of 2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione involves its ability to donate sulfur atoms and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to release hydrogen sulfide also plays a crucial role in its mechanism of action, as hydrogen sulfide is a signaling molecule involved in numerous physiological processes .
Comparison with Similar Compounds
2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione can be compared with other sulfur-containing compounds such as 1,3-dithiolanes and 1,3-dithianes. While these compounds share similar structural features, 2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione is unique due to its ability to form stable disulfide bonds and its potential as a hydrogen sulfide donor. Other similar compounds include tetrathiafulvalenes, which are known for their conductive properties and are used in the development of molecular electronics . The unique combination of structural stability and reactivity makes 2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
66571-71-9 |
|---|---|
Molecular Formula |
C6H2O2S4 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
4-(2-oxo-1,3-dithiol-4-yl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C6H2O2S4/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h1-2H |
InChI Key |
GJKMZDAWTVIRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=O)S1)C2=CSC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





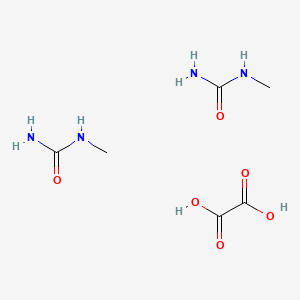
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
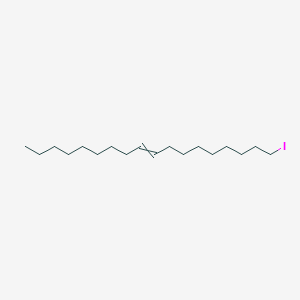
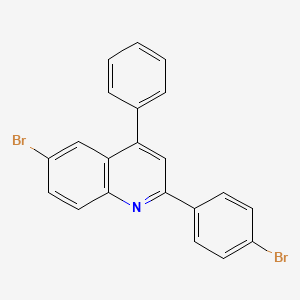
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
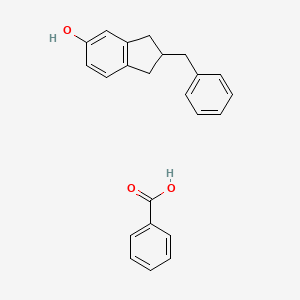
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
